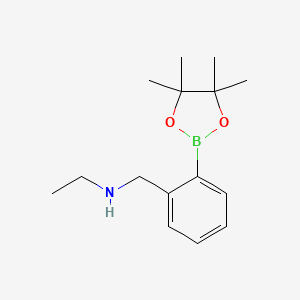

N-(2-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)bencil)etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry. It is commonly used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, materials science, and catalysis.

Aplicaciones Científicas De Investigación

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.

Biology: The compound is utilized in the development of boron-based drugs and as a tool for studying biological processes involving boron.

Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the presence of a palladium catalyst to facilitate the borylation at the benzylic C-H bond . The process may also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different boron-hydride species.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and substituted benzyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.

Mecanismo De Acción

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the dioxaborolane ring and the benzyl group .

Comparación Con Compuestos Similares

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but with an aniline group instead of an ethanamine group.

4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: This compound has a nitrophenyl group and a carbonate ester linkage.

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is unique due to its combination of a dioxaborolane ring and an ethanamine group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to form stable boron-nitrogen bonds makes it particularly valuable in the synthesis of boron-containing pharmaceuticals and materials.

Actividad Biológica

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a compound that incorporates a boron-based moiety known for its utility in organic synthesis and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane group which is significant for its reactivity in various chemical transformations. The presence of the ethanamine side chain suggests potential interactions with biological targets such as enzymes or receptors.

| Property | Value |

|---|---|

| CAS Number | 616880-14-9 |

| Molecular Formula | C18H26BNO |

| Molecular Weight | 295.22 g/mol |

| Purity | >98% |

The biological activity of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is primarily attributed to its ability to form covalent bonds with target proteins. This characteristic is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways. The boron atom in the dioxaborolane structure can interact with nucleophilic sites on proteins, leading to irreversible inhibition or modification.

Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit anticancer properties through multiple mechanisms:

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific kinases involved in cancer progression. For instance, it was found to target BMX and BTK kinases with subnanomolar IC50 values, demonstrating high potency against these oncogenic pathways .

- Cell Proliferation : In vitro assays revealed that N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine significantly reduces cell viability across various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may mitigate oxidative stress-induced neuronal damage by modulating pathways related to inflammation and apoptosis .

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine on several cancer cell lines using MTT assays. Results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.25 |

| HT-29 | 0.15 |

| B-16 | 0.30 |

These findings suggest that the compound possesses significant anticancer activity and could be a candidate for further development .

Study 2: Mechanistic Insights into Enzyme Inhibition

In a study focusing on the inhibition of BMX kinase by N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine, researchers employed mass spectrometry to confirm covalent modification of the kinase by the compound. The results highlighted a strong correlation between structural modifications in the compound and enhanced inhibitory activity .

Propiedades

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDPCAQSFXUQFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674856 |

Source

|

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-16-2 |

Source

|

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.